molecular formula C13H8F2O2 B6149874 3,5-difluoro-4-phenoxybenzaldehyde CAS No. 1285690-36-9

3,5-difluoro-4-phenoxybenzaldehyde

Cat. No.: B6149874
CAS No.: 1285690-36-9
M. Wt: 234.2
InChI Key:
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Description

3,5-Difluoro-4-phenoxybenzaldehyde: is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a phenoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-phenoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and phenol.

    Reaction: The 3,5-difluorobenzaldehyde undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base such as potassium carbonate.

    Conditions: The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts and Solvents: Employing efficient catalysts and solvents to optimize the reaction yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-phenoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 3,5-difluoro-4-phenoxybenzoic acid.

    Reduction: 3,5-difluoro-4-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition due to its aldehyde group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-phenoxybenzaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

    Fluorine Atoms: The presence of fluorine atoms can influence the compound’s reactivity and stability, affecting its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the phenoxy group, making it less complex and potentially less reactive.

    4-Phenoxybenzaldehyde: Lacks the fluorine atoms, which may result in different reactivity and stability.

    3,4-Difluorobenzaldehyde: Has fluorine atoms at different positions, leading to different chemical properties.

Uniqueness

3,5-Difluoro-4-phenoxybenzaldehyde is unique due to the combination of fluorine atoms and a phenoxy group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1285690-36-9

Molecular Formula

C13H8F2O2

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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